4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Description
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is a fluorinated aromatic aldehyde featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an ether linkage to a para-substituted benzaldehyde moiety. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of the -CF₃ group and the reactivity of the aldehyde functional group.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-2-1-7-17-12(11)19-10-5-3-9(8-18)4-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMLSPSVNXNJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203513 | |
| Record name | Benzaldehyde, 4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086379-05-6 | |
| Record name | Benzaldehyde, 4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the reaction of 3-(trifluoromethyl)pyridine-2-ol with 4-formylphenol. The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide as a solvent. The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid.
Reduction: 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde and related compounds, emphasizing heterocycle type, substituent positions, and functional group variations.
Table 1: Structural and Functional Comparison
*Inferred from structural analogs.
Heterocycle Core Differences
- Pyridine vs. Pyrimidine :
- The target compound and 4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde utilize a pyridine ring (one nitrogen atom), whereas pyrimidine-based analogs (e.g., 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde ) contain two nitrogen atoms. Pyrimidines often exhibit enhanced hydrogen-bonding capacity and altered electronic properties, which can influence binding affinity in biological systems .
Substituent Position Effects
- CF₃ Position :
- Aldehyde Position: The para-substituted aldehyde in the target compound contrasts with the meta-substituted analog (e.g., 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde ).
Functional Group Variations
- Ether Linkage vs. Direct Bond :
- The ether bridge in the target compound (vs. the direct C–C bond in 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde ) increases polarity and may improve solubility in polar solvents. However, ether linkages can also be susceptible to metabolic cleavage in vivo .
Biological Activity
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (CAS No. 1086379-05-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H8F3NO2
- Molecular Weight : 267.207 g/mol
- PubChem CID : 28875385
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and cellular uptake.
Enzyme Inhibition
One significant area of research is the compound's inhibition of cholinesterase enzymes. A study demonstrated that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for AChE ranged from 46.8 to 137.7 µM, while BuChE showed values between 19.1 and 881.1 µM, indicating a promising potential for treating Alzheimer's disease and other cognitive disorders .
Therapeutic Potential
The compound's structural attributes suggest potential applications in various therapeutic areas:
- Neuroprotective Agents : Due to its cholinesterase inhibitory activity, it may serve as a lead compound for developing drugs aimed at neurodegenerative diseases.
- Anticancer Activity : Compounds with similar structures have shown anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory activity in related compounds.
Case Study 1: Cholinesterase Inhibition
A study evaluated several hydrazone derivatives for their ability to inhibit AChE and BuChE. Among these, derivatives containing the trifluoromethyl group demonstrated significant inhibition, suggesting that modifications to the benzaldehyde scaffold could enhance activity against cholinergic-related disorders .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound A | 46.8 | 19.1 |
| Compound B | 137.7 | 881.1 |
| Compound C | Not specified | Not specified |
Case Study 2: Anticancer Activity
Research on related compounds has indicated that those with similar functional groups can induce apoptosis in cancer cell lines. For instance, a derivative of the benzaldehyde scaffold was found to inhibit cell proliferation in breast cancer cells .
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group at specific positions on the aromatic ring appears to enhance biological activity significantly. Structure-activity relationship studies indicate that electron-withdrawing groups increase the potency of these compounds against various biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
